molecular formula C11H10F3IO B14182002 1-Iodo-2-{[(prop-2-en-1-yl)oxy]methyl}-4-(trifluoromethyl)benzene CAS No. 920334-57-2

1-Iodo-2-{[(prop-2-en-1-yl)oxy]methyl}-4-(trifluoromethyl)benzene

Katalognummer: B14182002
CAS-Nummer: 920334-57-2
Molekulargewicht: 342.10 g/mol
InChI-Schlüssel: XAQRIIKJYJTJPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Iodo-2-{[(prop-2-en-1-yl)oxy]methyl}-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C11H10F3IO. It is a derivative of benzene, featuring an iodine atom, a trifluoromethyl group, and an allyloxy methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Eigenschaften

CAS-Nummer

920334-57-2

Molekularformel

C11H10F3IO

Molekulargewicht

342.10 g/mol

IUPAC-Name

1-iodo-2-(prop-2-enoxymethyl)-4-(trifluoromethyl)benzene

InChI

InChI=1S/C11H10F3IO/c1-2-5-16-7-8-6-9(11(12,13)14)3-4-10(8)15/h2-4,6H,1,5,7H2

InChI-Schlüssel

XAQRIIKJYJTJPL-UHFFFAOYSA-N

Kanonische SMILES

C=CCOCC1=C(C=CC(=C1)C(F)(F)F)I

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Iodo-2-{[(prop-2-en-1-yl)oxy]methyl}-4-(trifluoromethyl)benzene typically involves the iodination of a suitable precursor. One common method involves the reaction of 2-{[(prop-2-en-1-yl)oxy]methyl}-4-(trifluoromethyl)benzene with iodine in the presence of a catalyst such as silver trifluoroacetate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the involvement of iodine and other reactive chemicals.

Analyse Chemischer Reaktionen

Types of Reactions

1-Iodo-2-{[(prop-2-en-1-yl)oxy]methyl}-4-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The allyloxy group can be oxidized to form epoxides or other oxygen-containing functional groups.

    Reduction Reactions: The compound can be reduced to remove the iodine atom or modify the trifluoromethyl group.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide can be used in substitution reactions, typically under mild conditions.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are used for the oxidation of the allyloxy group.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be employed.

Major Products

    Substitution: Products include azido or cyano derivatives.

    Oxidation: Products include epoxides or alcohols.

    Reduction: Products include deiodinated compounds or modified trifluoromethyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-Iodo-2-{[(prop-2-en-1-yl)oxy]methyl}-4-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-Iodo-2-{[(prop-2-en-1-yl)oxy]methyl}-4-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, the iodine atom and trifluoromethyl group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the context of its use, such as in biological systems or industrial processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Iodo-2-{[(prop-2-en-1-yl)oxy]methyl}benzene: Lacks the trifluoromethyl group, resulting in different reactivity and applications.

    1-Iodo-4-(trifluoromethyl)benzene:

    1-Iodo-2-(trifluoromethyl)benzene: Similar but without the allyloxy methyl group, leading to different properties.

Uniqueness

1-Iodo-2-{[(prop-2-en-1-yl)oxy]methyl}-4-(trifluoromethyl)benzene is unique due to the combination of the iodine atom, trifluoromethyl group, and allyloxy methyl group

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.